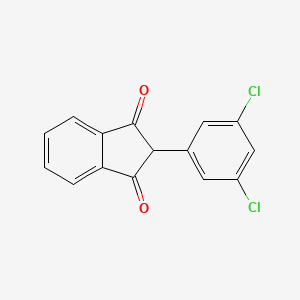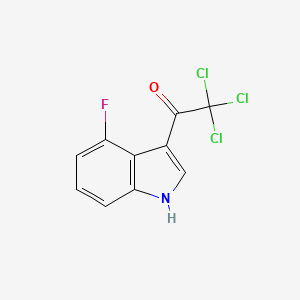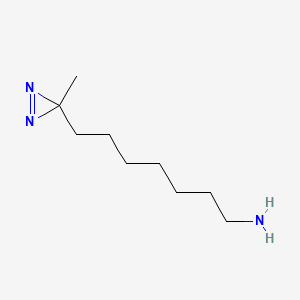
3-(1-Methyl-1H-1,2,4-triazol-3-YL)phenylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Methyl-1H-1,2,4-triazol-3-YL)phenylboronic acid pinacol ester is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in various chemical reactions, especially in the formation of carbon-carbon bonds. Its structure comprises a phenylboronic acid moiety linked to a 1-methyl-1H-1,2,4-triazole ring, with a pinacol ester group providing stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-1,2,4-triazol-3-YL)phenylboronic acid pinacol ester typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized from precursors such as 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol.
Boronic Acid Formation: The phenylboronic acid component is prepared through standard boronation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Methyl-1H-1,2,4-triazol-3-YL)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids.
Reduction: Reduction reactions can convert the ester group to alcohols or other derivatives.
Substitution: The phenylboronic acid moiety can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium-based catalysts for cross-coupling reactions.
Major Products
Oxidation Products: Boronic acids.
Reduction Products: Alcohol derivatives.
Substitution Products: Various arylated compounds through Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
3-(1-Methyl-1H-1,2,4-triazol-3-YL)phenylboronic acid pinacol ester has diverse applications in scientific research:
Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to form stable complexes with biomolecules.
Industry: Utilized in the production of advanced materials and polymers due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of 3-(1-Methyl-1H-1,2,4-triazol-3-YL)phenylboronic acid pinacol ester involves its ability to participate in various chemical reactions. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis . The triazole ring provides additional stability and reactivity, allowing the compound to engage in complex reaction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the triazole ring, making it less versatile in certain reactions.
Methyl-1H-1,2,4-triazole-3-carboxylate: Contains the triazole ring but does not have the boronic acid moiety, limiting its applications in cross-coupling reactions.
1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester: Another boronic ester derivative with a different heterocyclic ring, offering different reactivity and applications.
Uniqueness
3-(1-Methyl-1H-1,2,4-triazol-3-YL)phenylboronic acid pinacol ester stands out due to its unique combination of a boronic acid moiety and a triazole ring, providing enhanced reactivity and stability. This makes it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C15H20BN3O2 |
|---|---|
Molekulargewicht |
285.15 g/mol |
IUPAC-Name |
1-methyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-triazole |
InChI |
InChI=1S/C15H20BN3O2/c1-14(2)15(3,4)21-16(20-14)12-8-6-7-11(9-12)13-17-10-19(5)18-13/h6-10H,1-5H3 |
InChI-Schlüssel |
MELHKMNCCNFNMC-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NN(C=N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-[(3-Ethoxypropyl)(methyl)amino]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13683430.png)
![Ethyl [4-(Trifluoromethyl)phenyl]sulfonylcarbamate](/img/structure/B13683436.png)


![6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13683467.png)

